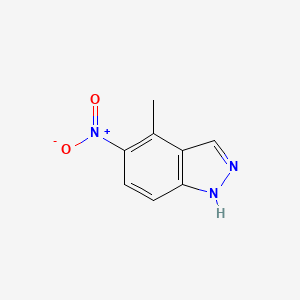

4-methyl-5-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-6-4-9-10-7(6)2-3-8(5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFYSIHSUXTSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363400 | |

| Record name | 4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-67-1 | |

| Record name | 4-Methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-methyl-5-nitro-1H-indazole

An In-Depth Technical Guide to the Chemical Properties of 4-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic organic compound that has garnered significant interest within the pharmaceutical and chemical synthesis sectors. Its structure, featuring an indazole core functionalized with both a methyl and a nitro group, makes it a valuable and versatile intermediate. The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties[1][2].

The primary driver for the extensive study of this compound is its role as a key building block in the synthesis of potent pharmaceuticals. Most notably, it is a precursor to intermediates used in the manufacture of Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma[3][4][5]. The nitro group at the 5-position is a critical functional handle that can be readily reduced to an amine, which is then further elaborated to construct the final drug molecule. Understanding the chemical properties, reactivity, and handling of this compound is therefore paramount for process chemists and drug development professionals aiming to optimize synthetic routes and ensure product quality.

This guide provides a comprehensive overview of the core chemical properties of this compound, grounded in established scientific literature and practical application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound dictate its behavior in experimental settings, from solubility and reaction kinetics to purification and storage. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃O₂ | [6] |

| Molecular Weight | 177.16 g/mol | [6] |

| CAS Number | 101420-67-1 (Verify specific isomers if needed) | [6] |

| Appearance | Typically a yellow or tan solid | [7] |

| Melting Point | 251-253 °C | [6] |

| Boiling Point | 379.7 °C (Predicted) | [6] |

| Density | 1.438 g/cm³ (Predicted) | [6] |

| XLogP3 | 2.3 | [6] |

| PSA (Polar Surface Area) | 74.50 Ų | [6] |

Note: Some properties, such as boiling point and density, are often computationally predicted for compounds of this nature and should be treated as estimates.

Synthesis and Molecular Architecture

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted aniline or hydrazone precursors[8]. A common conceptual pathway involves the intramolecular cyclization of a precursor derived from a substituted nitroaniline.

Caption: Conceptual pathway for indazole synthesis.

The specific substitution pattern of this compound requires a carefully chosen starting material to ensure the correct regiochemistry of the final product. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic system.

Caption: Chemical structure and key features.

Chemical Reactivity and Functional Group Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, primarily the nitro group and the N-H of the pyrazole ring.

Reduction of the Nitro Group

The most critical reaction for this molecule in pharmaceutical synthesis is the reduction of the 5-nitro group to a 5-amino group. This transformation is a gateway to further functionalization, such as amide bond formation or coupling reactions.

-

Expertise & Causality: The choice of reducing agent is crucial and depends on factors like scale, cost, and functional group tolerance.

-

Tin(II) Chloride (SnCl₂): A classic and highly effective method for nitro group reduction in the presence of acid (e.g., HCl)[3][9]. It is reliable on a lab scale, offering high yields. The mechanism involves the transfer of electrons from Sn(II) to the nitro group. The acidic workup requires careful neutralization.

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas, transfer hydrogenation) is another common method. This is often preferred in industrial settings as it avoids stoichiometric metallic waste, making it a "greener" alternative. However, catalyst poisoning and the handling of flammable H₂ gas are key considerations.

-

Protocol: Reduction of this compound to 4-methyl-1H-indazol-5-amine

This protocol is adapted from methodologies reported for similar nitro-indazole reductions used in the synthesis of Pazopanib precursors[3][9].

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in a suitable solvent such as ethyl acetate or methanol at 0 °C.

Step 2: Addition of Reducing Agent

-

Slowly add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Following the addition of the tin salt, add concentrated Hydrochloric Acid (HCl) dropwise, maintaining the low temperature.

Step 3: Reaction Progression

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 3-5 hours).

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Workup and Isolation

-

Upon completion, cool the reaction mixture back to 0-5 °C.

-

Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH is alkaline (pH 8-9). Caution: This is an exothermic process.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude 4-methyl-1H-indazol-5-amine, which can be further purified by recrystallization or column chromatography.

N-Alkylation and N-Acylation

The proton on the indazole nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction can be influenced by the choice of base, solvent, and electrophile[10]. This reactivity is essential for modifying the indazole core, as seen in the synthesis of Pazopanib where a methyl group is ultimately installed on the indazole nitrogen[4][9].

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques.

Caption: Standard workflow for spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the nitro group will be shifted downfield.

-

IR Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include:

-

Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1330 cm⁻¹, respectively)[7].

-

A broad peak for the N-H stretch (around 3100-3300 cm⁻¹).

-

C-H stretches for the aromatic and methyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 177.05, corresponding to the molecular formula C₈H₇N₃O₂[7].

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazards: It is classified as hazardous, causing skin and serious eye irritation[11]. It may be harmful if swallowed.

-

Handling:

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place[11].

Conclusion

This compound is more than just a chemical compound; it is a strategic enabler in the synthesis of complex, life-saving pharmaceuticals. Its well-defined physicochemical properties and predictable reactivity, particularly the facile reduction of its nitro group, make it an ideal intermediate. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is essential for any scientist or researcher working in the fields of medicinal chemistry and process development. The continued exploration of indazole chemistry promises to yield new therapeutic agents, and compounds like this compound will remain at the forefront of these discoveries.

References

-

An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals. Retrieved January 4, 2026, from [Link]

- A novel process for preparation of pazopanib hydrochloride. (2021). Google Patents.

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018, March 16). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica. Retrieved January 4, 2026, from [Link]

-

Indazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

-

1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. (n.d.). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rroij.com [rroij.com]

- 5. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Core Concepts: The Indazole Scaffold and the Significance of 4-methyl-5-nitro Substitution

An In-depth Technical Guide to 4-methyl-5-nitro-1H-indazole (CAS: 101420-67-1)

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles and supported by authoritative references.

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions make it a "privileged scaffold" found in numerous therapeutic agents, including the anti-cancer drug Pazopanib and the anti-inflammatory agent Benzydamine.[2]

This compound is a specific derivative featuring two key functional groups that significantly modulate its chemical personality:

-

The 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). It also influences the acidity of the N-H proton of the pyrazole ring.

-

The 4-Methyl Group: This electron-donating group can influence the regioselectivity of certain reactions and subtly alters the electronic properties of the bicyclic system.

This unique substitution pattern makes the molecule a valuable and versatile intermediate for synthesizing more complex, biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Key Physical and Chemical Identifiers

| Property | Value | Source |

| CAS Number | 101420-67-1 | [3][4][5][6] |

| Molecular Formula | C₈H₇N₃O₂ | [3][5][6] |

| Molecular Weight | 177.16 g/mol | [3][4][5] |

| Melting Point | 251-253 °C | [3] |

| Density | 1.438 g/cm³ | [3] |

| Boiling Point | 379.692 °C (Predicted) | [3] |

| Flash Point | 183.432 °C (Predicted) | [3] |

| XLogP3 | 2.3 | [3] |

Spectroscopic Characterization: A Validating System

While specific spectra for this compound are not widely published, its structure can be unequivocally confirmed by standard spectroscopic methods. The following represents an expected profile based on analysis of closely related analogs like 3-methyl-5-nitro-1H-indazole.[7]

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals. A broad singlet in the downfield region (>13 ppm) would correspond to the acidic N-H proton. Aromatic protons on the indazole ring would appear as distinct singlets or doublets, with their chemical shifts influenced by the opposing electronic effects of the methyl and nitro groups. A sharp singlet around 2.6 ppm would be characteristic of the 4-methyl group protons.[7]

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum would reveal eight distinct signals. The methyl carbon would appear upfield (~10-15 ppm). The aromatic carbons would be spread across the typical aromatic region, with the carbon attached to the nitro group (C5) being significantly downfield and having a potentially attenuated signal intensity.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic stretches. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) would be expected around 1510-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. A broad absorption band in the 3100-3400 cm⁻¹ region would indicate the N-H stretch.[7]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 177.[7]

Synthesis: A Rational Approach to Construction

The synthesis of nitroindazoles often involves the cyclization of appropriately substituted anilines or other aromatic precursors. A common and effective strategy is the diazotization of a substituted o-toluidine derivative, followed by intramolecular cyclization.[8][9]

Proposed Synthetic Pathway

A logical and field-proven approach to synthesizing this compound starts from 2,3-dimethylaniline. The causality behind this choice is the strategic placement of the methyl groups, which will become the 4-methyl group and the reactive site for cyclization.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 101420-67-1|this compound|BLD Pharm [bldpharm.com]

- 5. 4-甲基-5-硝基-1H-吲唑_101420-67-1_杭州海瑞化工有限公司 [hairuichem.com]

- 6. This compound - CAS:101420-67-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 9. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]

An In-depth Technical Guide to the Molecular Structure of 4-methyl-5-nitro-1H-indazole

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its ability to bind to a wide array of biological targets, leading to compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological functions.[3][4]

This guide focuses on a specific derivative, 4-methyl-5-nitro-1H-indazole . The introduction of a methyl group at the 4-position and a nitro group at the 5-position creates a unique electronic and steric profile. The electron-donating nature of the methyl group and the potent electron-withdrawing capacity of the nitro group establish an electronic push-pull system across the benzene ring portion of the scaffold. Understanding the precise molecular architecture—including bond lengths, planarity, and substituent orientation—is critical for predicting the molecule's reactivity, metabolic stability, and mechanism of interaction with protein targets. This document provides a comprehensive analysis of its structure, elucidated through a combination of synthetic strategy and advanced analytical techniques.

Section 1: Synthesis and Structural Elucidation Workflow

The definitive characterization of a molecule's structure is a multi-faceted process, beginning with its synthesis and culminating in its analysis by a suite of spectroscopic and crystallographic methods.

Proposed Synthesis: Regioselective Nitration

The synthesis of this compound is most logically achieved through the electrophilic nitration of 4-methyl-1H-indazole. The directing effects of the fused pyrazole ring and the existing methyl substituent are crucial for achieving the desired regioselectivity. The methyl group at C4 is an ortho-, para-director. The nitration is expected to occur preferentially at the C5 position due to steric hindrance at the C3 position and the electronic influence of the overall heterocyclic system.

Traditional nitration methods often employ harsh mixed-acid systems (HNO₃/H₂SO₄), which can lead to side products and are environmentally taxing.[5] Modern approaches may utilize milder, more selective nitrating agents to improve yield and purity.[6][7]

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Warning: This procedure involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Preparation: To a cooled (0 °C) flask containing 4-methyl-1H-indazole (1.0 eq) dissolved in concentrated sulfuric acid, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate until the pH is ~7. The precipitated solid can be collected by filtration, or the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization Workflow

A logical and systematic workflow is essential for the unambiguous confirmation of the molecular structure.

Caption: Systematic workflow for the structural elucidation of the target compound.

Section 2: Spectroscopic and Crystallographic Analysis

While a dedicated crystal structure for this compound is not publicly available, a robust structural hypothesis can be constructed by combining predictive data with experimental data from closely related analogs.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the gold standard for formula confirmation.

-

Molecular Formula: C₈H₇N₃O₂

-

Molecular Weight: 177.16 g/mol [8]

-

Calculated Exact Mass: 177.0538 g/mol

Table 1: Predicted Mass Spectrometry Data

| Ion Type | Expected m/z | Technique | Rationale |

|---|---|---|---|

| [M+H]⁺ | 178.0611 | ESI/CI | Protonation, common in soft ionization. |

| [M]⁺˙ | 177.0538 | EI | Molecular ion from electron impact. |

| [M-NO₂]⁺ | 131.0607 | EI/ESI-MS/MS | Common fragmentation pathway for nitroaromatics. |

| [M-H-NO₂]⁺ | 130.0529 | EI/ESI-MS/MS | Subsequent loss of a hydrogen radical. |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: For Electrospray Ionization (ESI), infuse the sample solution directly into the source. For Electron Ionization (EI), a solid probe or GC inlet may be used.

-

Data Acquisition: Acquire data in both positive and negative ion modes (for ESI) to observe all possible adducts. The high-resolution data should be compared to the calculated exact mass for formula confirmation.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, select the parent ion (e.g., m/z 178.0611) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. The predicted spectra are based on the analysis of similar substituted nitroindazoles.[9][10][11]

Caption: Molecular structure of this compound with standard numbering.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H1 (N-H) | ~13.5 - 14.0 | br s | - | Acidic proton, broad due to exchange. |

| H3 | ~8.4 - 8.6 | s | - | Deshielded by adjacent nitrogen and aromatic system. |

| H7 | ~8.0 - 8.2 | d | ~9.0 | Ortho to the electron-withdrawing nitro group. |

| H6 | ~7.6 - 7.8 | d | ~9.0 | Ortho to H7, showing ortho coupling. |

| CH₃ (C4) | ~2.6 - 2.8 | s | - | Aliphatic methyl group attached to an aromatic ring. |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C7a | ~141 | Fused ring junction carbon. |

| C5 | ~140 | Attached to the strongly electron-withdrawing NO₂ group. |

| C3a | ~138 | Fused ring junction carbon. |

| C3 | ~135 | Deshielded carbon in the pyrazole ring. |

| C4 | ~125 | Attached to the methyl group. |

| C7 | ~120 | Influenced by the adjacent nitro group. |

| C6 | ~115 | Shielded relative to other aromatic carbons. |

| CH₃ | ~15 | Typical chemical shift for an aryl methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube. DMSO-d₆ is often preferred for indazoles as it allows for the observation of the exchangeable N-H proton.[12]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (H-H correlation) to confirm the coupling between H6 and H7, and HSQC/HMBC (C-H correlation) to definitively assign all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3300 - 3100 | N-H Stretch | Indazole N-H | Broad absorption typical for hydrogen-bonded N-H. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds. |

| 2950 - 2850 | C-H Stretch | Methyl C-H | Characteristic of sp³ C-H bonds. |

| 1550 - 1510 | Asymmetric N-O Stretch | Nitro (NO₂) | Strong absorption, highly characteristic of nitro groups.[10] |

| 1360 - 1330 | Symmetric N-O Stretch | Nitro (NO₂) | Strong absorption, also characteristic of nitro groups.[10] |

| 1620 - 1450 | C=C & C=N Stretch | Aromatic Rings | Multiple bands corresponding to ring vibrations. |

X-Ray Crystallography Insights

Although the specific crystal structure is unavailable, data from analogous structures, such as 3-chloro-1-methyl-5-nitro-1H-indazole, provide valuable insights.[13][14]

-

Planarity: The indazole ring system is expected to be essentially planar.

-

Nitro Group Orientation: The nitro group is likely to be nearly coplanar with the benzene ring to maximize resonance stabilization. Torsion angles in similar structures are typically small.[11]

-

Intermolecular Interactions: In the solid state, hydrogen bonding between the N1-H of one molecule and the N2 of a neighboring molecule is a common motif, often leading to the formation of dimers or chains.

Section 3: Molecular Properties and Drug Development Implications

The molecular structure of this compound directly influences its potential as a drug development candidate.

-

Electronic Effects: The potent electron-withdrawing nitro group at C5 significantly lowers the electron density of the aromatic system and increases the acidity of the N1-H proton. The methyl group at C4 partially counteracts this effect through inductive and hyperconjugative electron donation. This electronic balance is key to modulating the molecule's binding affinity and reactivity.

-

Biological Activity of Nitroaromatics: Nitro-containing heterocyclic compounds are well-established therapeutic agents, particularly as antibacterials and antiparasitics.[15][16] Their mechanism of action often involves the in-vivo reduction of the nitro group to form cytotoxic radical anions or other reactive nitrogen species that damage microbial DNA or proteins.[16] This established precedent makes this compound an interesting candidate for screening in antimicrobial assays.

-

Metabolic Considerations: The nitro group can be a site of metabolic reduction by nitroreductases in both mammalian and microbial systems. The methyl group may be susceptible to oxidative metabolism. Understanding these potential metabolic pathways is crucial in the drug development process.

Conclusion

This guide has detailed the molecular structure of this compound through a systematic, multi-technique approach. The proposed synthesis via regioselective nitration provides a viable route to the compound. A combination of mass spectrometry, NMR, and IR spectroscopy allows for its unambiguous structural confirmation. The key features—a planar indazole core, an electron-donating methyl group at C4, and a strongly electron-withdrawing nitro group at C5—define its chemical character and suggest its potential as a pharmacologically active agent. This foundational structural knowledge is indispensable for researchers aiming to explore the therapeutic applications of this and related indazole derivatives.

References

- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (n.d.). Vertex AI Search.

- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). Vertex AI Search.

- Synthesis of NH-Free 3-Substituted Indazoles. (2011, August 19). Vertex AI Search.

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Vertex AI Search.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC.

- Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. (2020, September 10). PubMed.

- Synthesis and biological properties of new 5-nitroindazole derivatives. (2025, August 6). ResearchGate.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). The Journal of Organic Chemistry - ACS Publications.

- Synthesis of Optically Active Bicyclic Derivatives of Nitroimidazoles. (n.d.). MDPI.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). Echemi.

- Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. (n.d.). PMC - NIH.

- 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. (n.d.). Benchchem.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC - PubMed Central.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). ResearchGate.

- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.

- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 15). PMC - NIH.

- Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. (n.d.). ResearchGate.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

4-methyl-5-nitro-1H-indazole physical characteristics

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-methyl-5-nitro-1H-indazole

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted nitroindazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indazole core is a key structural motif in a variety of biologically active molecules, including anti-inflammatory agents and anti-cancer drugs.[1] The presence of a nitro group, a potent electron-withdrawing moiety, and a methyl group on the indazole ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed, field-proven protocols for its synthesis and analytical characterization, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound determine its behavior in various experimental settings. These properties are crucial for designing synthetic routes, developing analytical methods, and understanding its potential as a scaffold in drug design.

Core Molecular and Physical Data

A summary of the key physicochemical data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 101420-67-1 | [2] |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| Melting Point | 251-253 °C | [2] |

| Boiling Point | 379.692 °C | [2] |

| Density | 1.438 g/cm³ | [2] |

| Flash Point | 183.432 °C | [2] |

| Refractive Index | 1.707 | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| Appearance | Expected to be a solid at room temperature | [2] |

Molecular Structure

The structure of this compound consists of a bicyclic indazole core with a methyl group at position 4 and a nitro group at position 5. The presence of the N-H proton means the molecule can exist in tautomeric forms, although the 1H-tautomer is generally more stable for indazoles.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Purification

While a specific, detailed synthesis for this compound is not extensively published, a robust synthetic route can be designed based on established methods for analogous substituted indazoles.[1][3] The following protocol describes a plausible and efficient synthesis via nucleophilic aromatic substitution (SₙAr) followed by cyclization.

Synthetic Workflow Overview

The proposed synthesis involves the reaction of a suitably substituted fluorinated nitroaromatic precursor with hydrazine, leading to the formation of the indazole ring system.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from the synthesis of structurally similar 3-methyl-5-nitro-1H-indazole.[1]

-

Reaction Setup: To a stirred solution of 2-fluoro-4-methyl-5-nitroacetophenone (1.0 mmol) in dimethylformamide (DMF, 5 mL) at room temperature (23 °C), add hydrazine hydrate (3.0 mmol) dropwise.

-

Rationale: DMF is an excellent polar aprotic solvent for SₙAr reactions, facilitating the dissolution of the reactants. Hydrazine hydrate serves as the nitrogen source for the pyrazole ring of the indazole system. An excess of hydrazine ensures complete consumption of the starting material.

-

-

Reaction Monitoring: Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase until the starting carbonyl compound is completely consumed.

-

Work-up: Upon completion, pour the crude reaction mixture into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash with water and then with a saturated aqueous NaCl solution.

-

Rationale: The washing steps remove residual DMF and other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

-

Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

-

Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to obtain the pure product.

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system allows for good solubility at high temperatures and poor solubility at low temperatures, leading to efficient crystal formation.

-

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from key analytical techniques.

Analytical Workflow

The following diagram outlines a logical workflow for the structural elucidation and purity assessment of the synthesized compound.

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in DMSO-d₆.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| N-H | ~13.5 (br s, 1H) | - | Acidic proton, broad signal. |

| C3-H | ~8.3 (s, 1H) | ~135 | Deshielded by adjacent nitrogen. |

| C4-CH₃ | ~2.6 (s, 3H) | ~15 | Typical methyl group shift. |

| C6-H | ~8.0 (d, 1H) | ~120 | Influenced by nitro group and adjacent proton. |

| C7-H | ~7.8 (d, 1H) | ~112 | Coupled to C6-H. |

| C3a | - | ~125 | Bridgehead carbon. |

| C4 | - | ~130 | Substituted with methyl group. |

| C5 | - | ~142 | Substituted with electron-withdrawing nitro group. |

| C6 | - | ~120 | Aromatic carbon. |

| C7 | - | ~112 | Aromatic carbon. |

| C7a | - | ~140 | Bridgehead carbon. |

3.2.2. NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

-

Rationale: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of the exchangeable N-H proton.

-

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher spectrometer. Use a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

-

Expected Molecular Ion: For the molecular formula C₈H₇N₃O₂, the exact mass is 177.0538 Da.[2] High-resolution mass spectrometry (HRMS) should confirm this value.

-

Electrospray Ionization (ESI): In positive ion mode, the expected peak would be [M+H]⁺ at m/z 178.0616. In negative ion mode, the [M-H]⁻ peak at m/z 176.0460 would be expected.

-

Electron Ionization (EI): This hard ionization technique would likely show a molecular ion peak [M]⁺ at m/z 177 and characteristic fragmentation patterns, such as the loss of NO₂ (46 Da) to give a fragment at m/z 131, and the loss of HCN (27 Da).

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear around 2850-2960 cm⁻¹.

-

N=O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1510-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[1]

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Safety and Handling

While specific toxicity data for this compound is not available, data from related nitroaromatic compounds should be used to guide handling procedures.

-

Hazards: Similar compounds are known to be harmful if swallowed and can cause skin and eye irritation.[5] Nitroaromatic compounds should generally be handled with care as they can be toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the physical and chemical characteristics of this compound. By consolidating known data and providing robust, scientifically-grounded protocols for its synthesis and characterization, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The predictive nature of some of the analytical data presented herein should be confirmed experimentally but provides a strong basis for future research endeavors with this compound.

References

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of Nitroindazole Derivatives

Abstract

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, and its derivatives exhibit a vast spectrum of pharmacological activities.[1] The introduction of a nitro group onto this scaffold profoundly influences the molecule's electronic properties, often enhancing its biological efficacy and introducing novel mechanisms of action. This technical guide provides an in-depth exploration of the diverse biological activities of nitroindazole derivatives, with a focus on their roles as nitric oxide synthase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the underlying mechanisms, present field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship insights to guide future drug discovery efforts.

The Nitroindazole Scaffold: A Cornerstone of Medicinal Chemistry

The indazole ring system, an isomeric form of benzimidazole, is present in numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory functions.[1] The biological activity of these compounds is often linked to the reduction of the nitro group within the target cell or microorganism. This process can lead to the formation of reactive nitroso and hydroxylamine intermediates that are capable of damaging critical macromolecules like DNA, thereby exerting a cytotoxic effect.[2] The position of the nitro group on the indazole ring is a critical determinant of the specific biological activity and potency.[2]

Key Biological Activities and Mechanisms of Action

Nitric Oxide Synthase (NOS) Inhibition: A Neuroprotective Strategy

Nitric oxide (NO) is a pivotal signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). While NO is essential for physiological processes, its overproduction by nNOS is implicated in the pathophysiology of neurodegenerative disorders and excitotoxicity.[3] This has driven the development of selective nNOS inhibitors as potential neuroprotective agents.[4][5]

Mechanism of Action: 7-Nitroindazole (7-NI) is a well-established, potent, and selective inhibitor of the neuronal isoform of NOS.[6][7] It acts by competing with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin, at the enzyme's active site.[8] By inhibiting nNOS, 7-NI reduces the excessive production of NO in neuronal tissues. This, in turn, prevents the formation of highly reactive and damaging species like peroxynitrite (ONOO⁻), which is formed from the reaction of NO with superoxide radicals.[5][8] The reduction in peroxynitrite minimizes oxidative and nitrative stress, thereby protecting neurons from damage and death.[5][8] This mechanism is particularly relevant in conditions like stroke, Parkinson's disease, and cocaine-induced neurotoxicity.[5][8]

Anticancer Activity: Targeting Proliferation and Tumor Hypoxia

Nitroindazole derivatives have demonstrated significant potential as anticancer agents, with activities documented against a range of human tumor cell lines, including lung carcinoma (NCI-H460), colon adenocarcinoma (HT-29), and breast cancer (MCF7).[2][9][10][11]

Mechanism of Action: The anticancer activity of nitroindazoles is multifaceted. Some derivatives function as potent cytotoxic agents, inducing cell death in rapidly proliferating cancer cells.[10] For instance, new 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown substantial activity comparable to established drugs like Doxorubicin.[10]

Furthermore, the nitro-aromatic structure is ideal for exploiting the hypoxic (low oxygen) environment characteristic of solid tumors.[12][13] In hypoxic cells, the nitro group can be bioreduced to form cytotoxic radical anions. This oxygen-sensitive activation allows for tumor-selective drug delivery, minimizing damage to healthy, well-oxygenated tissues.[13] This property makes nitroindazoles promising candidates for development as bioreductive prodrugs and radiosensitizers.[12][14]

Additionally, some nitroindazoles serve as crucial chemical intermediates in the synthesis of approved cancer therapies. A notable example is 3-Methyl-6-nitroindazole, a key precursor for Pazopanib, a tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[15]

Antimicrobial and Antiparasitic Activity

The nitro-heterocyclic class of compounds has long been a vital part of the arsenal against microbial and parasitic infections.[2] Nitroindazoles are no exception, exhibiting broad-spectrum activity.

Mechanism of Action: Similar to their anticancer effects, the antimicrobial action of nitroindazoles is largely attributed to the reductive activation of the nitro group by microbial nitroreductase enzymes, particularly under the anaerobic or microaerophilic conditions often found in infectious microenvironments.[13] This reduction generates cytotoxic metabolites that can disrupt DNA structure and inhibit essential enzymatic processes, leading to microbial cell death.

This mechanism has proven effective against a range of pathogens:

-

Antiparasitic: Derivatives have shown remarkable activity against Trichomonas vaginalis, Trypanosoma cruzi (the causative agent of Chagas disease), and various Leishmania species.[1][9][11]

-

Antibacterial & Antifungal: Various sulfonamide and carboxamide derivatives of 5- and 6-nitroindazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][16]

Core Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the reliability and reproducibility of results.

Protocol: In Vitro NOS Inhibition Assay

This protocol is adapted from commercially available colorimetric kits that measure total nitrate and nitrite accumulation as an index of NO production.[17][18]

Causality: The assay quantifies the end-products of the NOS reaction. A decrease in nitrate/nitrite in the presence of an inhibitor, relative to an uninhibited control, is directly proportional to the inhibitor's potency.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare Assay Buffer, Substrate (L-arginine), and other necessary cofactors (e.g., NADPH) as per the manufacturer's instructions.[17] Prepare a standard curve using known concentrations of sodium nitrate.

-

Enzyme Reaction Setup (96-well plate):

-

Blank: Assay Buffer, no enzyme.

-

Control (100% Activity): Assay Buffer, NOS enzyme, and vehicle (e.g., DMSO).

-

Test Wells: Assay Buffer, NOS enzyme, and various concentrations of the nitroindazole derivative.

-

-

Initiation: Add the substrate (L-arginine) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for NO production.

-

Nitrate Reduction: Add nitrate reductase and its necessary cofactors to each well to convert all nitrate to nitrite. Incubate as required.

-

Color Development (Griess Reaction): Add Griess Reagents A (sulfanilamide) and B (N-(1-naphthyl)ethylenediamine) to all wells. This will react with nitrite to form a purple azo dye. Incubate for 10-15 minutes at room temperature.

-

Measurement: Read the absorbance at ~540 nm using a microplate reader.

-

Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of NOS activity).[19]

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Causality: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the nitroindazole derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for:

-

Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

-

Blank: Medium only (no cells).

-

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate to ensure complete dissolution and read the absorbance at ~570 nm.

-

Data Analysis: Subtract the blank absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value.[23]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Causality: This is a direct measure of the compound's ability to inhibit microbial growth. The absence of turbidity in the wells indicates effective antimicrobial action at that concentration.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria, yeast) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the nitroindazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[24]

-

Inoculation: Add the standardized microbial inoculum to each well. Include the following controls:

-

Growth Control: Well with broth and inoculum only (no compound).

-

Sterility Control: Well with broth only (no inoculum).

-

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[24]

Data Presentation and Structure-Activity Relationship (SAR)

Quantitative data from the assays described above should be systematically organized for comparative analysis.

Table 1: Representative Biological Activities of Nitroindazole Derivatives

| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference(s) |

| 7-Nitroindazole | nNOS Inhibition | In vitro NOS assay | ~480 nM | [8],[7] |

| 3-alkoxy-5-nitroindazoles | Anticancer | TK-10, HT-29 cell lines | Moderate activity | [9],[11] |

| 5-nitroindazole-carboxamides | Anticancer | A549, MCF7 cell lines | Comparable to Doxorubicin | [10] |

| 3-hydroxy-5-nitroindazoles | Antiparasitic | T. vaginalis | Active at 10 µg/mL | [9],[11] |

| 3-chloro-6-nitroindazoles | Antiparasitic | Leishmania major | Promising inhibitor | [1] |

| 5-nitroindazole sulfonamides | Antimicrobial | Bacterial strains | Active | [16] |

Structure-Activity Relationship (SAR) Insights:

-

Position of the Nitro Group: The location of the -NO₂ group significantly impacts activity. 6-nitro and 5-nitro derivatives often show potent anticancer and antimicrobial effects, while 7-nitroindazoles are particularly noted for their selective nNOS inhibition.[2][6]

-

Substitutions at N-1: Alkylation or substitution with carboxamide or other heterocyclic moieties at the N-1 position is a common strategy to modulate solubility, cell permeability, and target specificity, often enhancing anticancer or antimicrobial potency.[10][26]

-

Substitutions at C-3: Modifications at the C-3 position, such as with alkoxy, hydroxy, or chloro groups, have been shown to be critical for antiparasitic and anticancer activities.[1][9]

Conclusion and Future Directions

Nitroindazole derivatives represent a versatile and highly valuable chemical scaffold in drug discovery. Their diverse biological activities, ranging from selective enzyme inhibition to broad-spectrum cytotoxicity against pathogens and cancer cells, underscore their therapeutic potential. The mechanisms, often hinging on the bioreduction of the nitro group, provide opportunities for targeted therapies, particularly in the hypoxic environments of tumors.

Future research should focus on synthesizing novel derivatives with improved selectivity and pharmacokinetic profiles. A deeper investigation into the precise molecular targets for the anticancer and antimicrobial derivatives will be crucial for rational drug design. Furthermore, exploring synergistic combinations of nitroindazoles with existing therapies could unlock new and more effective treatment paradigms for a wide range of diseases.

References

- Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Pharmaceuticals.

- de la Mora, E., et al. (2006).

- Wikipedia. (n.d.). Antibiotic sensitivity testing.

- Microbiology Note. (2024). Antimicrobial Susceptibility Test methods; Definition and Types. YouTube.

- Needle.Tube. (n.d.). Antimicrobial Susceptibility Testing.

- Wikipedia. (n.d.). 7-Nitroindazole.

- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Methyl-6-nitroindazole in Modern Cancer Therapy.

- El Glaoui, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Cheptea, C., et al. (2017). Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents.

- Gong, Y., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry.

- Semantic Scholar. (n.d.). Bioassays for anticancer activities.

- Dancik, G. M., et al. (2018).

- Noble Life Sciences. (n.d.).

- Medhurst, A. D., et al. (1994). Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. European Journal of Pharmacology.

- Longdom Publishing. (n.d.).

- Ma, F.-F. (2024). Guideline for anticancer assays in cells. Food and Health.

- Vitcheva, V., et al. (2014). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain.

- Johns, R. A., et al. (1998). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology.

- de la Mora, E., et al. (2006). Synthesis and biological properties of new 5-nitroindazole derivatives.

- Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.

- Liu, K., & Zhu, H.-L. (2011). Nitroimidazoles as Anti-Tumor Agents. Anticancer Agents in Medicinal Chemistry.

- Cheptea, C., et al. (2017). New derivatives of 5-nitroindazole with potential antitumor activity.

- PubChem. (n.d.). 7-Nitroindazole.

- Fassihi, A., et al. (2016). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology.

- BenchChem. (2025). Navigating the Selectivity Landscape of Neuronal Nitric Oxide Synthase Inhibitors: A Technical Guide Focused on 7-Nitroindazole.

- Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry.

- Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry.

- Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity.

- BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.

- Ghorab, M. M., et al. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Archiv der Pharmazie.

- Liu, Z., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer.

- Żwawiak, J., et al. (2019). Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. Journal of Medical Science.

- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide detection methods in vitro and in vivo. European Heart Journal.

- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).

- Atomic Spin. (2013). Making Diagrams with graphviz.

- Cock, P. J. A. (2017). A Quick Introduction to Graphviz.

- Can, Z., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & Biodiversity.

- BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.

- The Builder. (2021). Graphviz tutorial. YouTube.

- Graphviz. (n.d.).

- Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.

- El Glaoui, M., et al. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities.

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- BenchChem. (n.d.). 1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide to its Potential as a Nitric Oxide Synthase Inhibitor.

- Dinesh, S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 7. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. openmedscience.com [openmedscience.com]

- 14. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Antimicrobial Susceptibility Testing [needle.tube]

- 26. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-methyl-5-nitro-1H-indazole: A Technical Guide to Putative Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse array of biological targets.[1][2][3] This has led to the development of numerous clinically approved drugs for a range of therapeutic areas, particularly in oncology.[2][3] Within this broad and pharmacologically rich family, 4-methyl-5-nitro-1H-indazole presents as a molecule of significant interest. While direct, extensive studies on its specific biological targets are nascent, its structural features—a nitro-substituted benzene ring fused to a pyrazole—strongly suggest a number of plausible and compelling therapeutic avenues.

This technical guide provides an in-depth, hypothesis-driven exploration of the potential therapeutic targets of this compound. By drawing on established structure-activity relationships (SAR) from closely related nitro-substituted indazoles and the broader indazole class, we will delineate a strategic framework for its investigation. This document is intended not as a definitive catalog of known interactions, but as a forward-looking roadmap for researchers and drug development professionals to unlock the therapeutic promise of this compound. We will delve into three primary areas of high potential: Antiparasitic Therapy , Oncology , and Neurological Disorders , detailing the scientific rationale for each and providing robust, validated experimental protocols for target identification and validation.

The Indazole Core: A Foundation of Versatile Bioactivity

The indazole nucleus, a bicyclic system of a fused benzene and pyrazole ring, is a versatile scaffold found in a multitude of pharmacologically active compounds. Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of its biological activity.[1][4] Indazole derivatives have demonstrated a wide spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities.[1] Notably, the indazole-based drugs Axitinib, Lonidamine, and Pazopanib are established treatments in cancer therapy, underscoring the clinical significance of this heterocyclic system.[2][3]

The introduction of a nitro group, as seen in this compound, is a critical modification. The nitro group is a strong electron-withdrawing moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, it can serve as a bioreductive handle, a feature that is particularly relevant in the context of antiparasitic and certain anticancer strategies.[5][6]

Potential Therapeutic Area 1: Antiparasitic Drug Development

A compelling body of evidence points to the potent antiparasitic activity of 5-nitroindazole derivatives against a range of protozoan pathogens, including Acanthamoeba castellanii, Trypanosoma cruzi, and Leishmania species.[6][7][8] This positions this compound as a strong candidate for development in this therapeutic area.

Putative Target: Parasitic Nitroreductases

The primary mechanism of action for many 5-nitro-heterocyclic drugs is believed to involve the enzymatic reduction of the nitro group within the parasite.[5][6] This process is often mediated by type I nitroreductases (NTRs), enzymes that are present in many protozoa but are absent or have significantly different homologues in mammals. This differential expression provides a therapeutic window. The reduction of the nitro group generates reactive nitrogen species, leading to oxidative stress, DNA damage, and ultimately, parasite death.[6]

Given the structural similarity, it is highly probable that this compound could also serve as a substrate for parasitic NTRs. The methyl group at the 4-position may influence the compound's affinity for the enzyme's active site and its redox potential, potentially modulating its efficacy and selectivity.

Logical Relationship: Proposed Antiparasitic Mechanism

Caption: A streamlined workflow for identifying and validating kinase targets.

Experimental Protocol: Kinase Inhibition Profiling and Cellular Validation

Objective: To identify potential kinase targets of this compound and validate its on-target activity in a cellular context.

Methodology:

-

Broad Kinase Panel Screening:

-

Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

-

Perform an initial screen against a large panel of kinases (e.g., >400) at a single high concentration (e.g., 10 µM).

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

-

IC50 Determination:

-

For the identified hits, perform dose-response assays to determine the IC50 value for each kinase. This will quantify the compound's potency.

-

These assays are typically luminescence- or fluorescence-based, measuring the remaining ATP after the kinase reaction. [9]

-

-

Cellular Target Engagement Assays:

-

Select cancer cell lines that are known to be dependent on the identified target kinase(s).

-

Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound binds to the target kinase in intact cells.

-

-

Downstream Signaling Pathway Analysis (Western Blotting):

-

Treat the selected cancer cell lines with varying concentrations of this compound.

-

Prepare cell lysates and perform Western blotting to assess the phosphorylation status of known downstream substrates of the target kinase.

-

A dose-dependent decrease in the phosphorylation of the substrate would indicate on-target pathway inhibition.

-

-

Antiproliferative Assays:

-

Use the cell lines from step 3 to perform cell viability assays (e.g., MTT or CellTiter-Glo®) to determine the compound's antiproliferative IC50. [9] * A correlation between kinase inhibition potency and antiproliferative activity would further validate the identified target.

-

Other Potential Anticancer Targets

Beyond kinase inhibition, the indazole scaffold is associated with other anticancer mechanisms:

-

Antiglycolytic Activity: Lonidamine, a derivative of 1H-indazole-3-carboxylic acid, is known to inhibit cancer cell metabolism. [10]The structural similarity suggests that this compound could also possess antiglycolytic properties.

-

Inhibition of Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is a target in cancer immunotherapy. Some indazole derivatives have been identified as IDO1 inhibitors. [11]* Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: HIF-1 is a key transcription factor in tumor adaptation to hypoxia. Indazole derivatives have been explored as HIF-1 inhibitors. [11]

Potential Therapeutic Area 3: Neurological Disorders

The blood-brain barrier penetrability of some indazole derivatives opens up possibilities for treating central nervous system (CNS) disorders.

Putative Target: Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule in the CNS, but its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative diseases and excitotoxicity. [12]7-nitroindazole is a well-characterized and relatively specific inhibitor of nNOS. [12][13][14][15]Other nitro-substituted indazoles, including 5-nitroindazole and 6-nitroindazole, also inhibit NOS, although with lower potency than the 7-nitro isomer. [15] The presence of the nitro group on this compound makes nNOS a highly plausible therapeutic target. Inhibition of nNOS could be beneficial in conditions such as Parkinson's disease, Alzheimer's disease, and stroke. [12]

Quantitative Data: NOS Inhibition by Substituted Indazoles

| Compound | Target | IC50 (µM) | Reference |

| 7-Nitroindazole | Rat Cerebellar NOS | 0.9 | [15] |

| 6-Nitroindazole | Rat Cerebellar NOS | 31.6 | [15] |

| 5-Nitroindazole | Rat Cerebellar NOS | 47.3 | [15] |

| Indazole | Rat Cerebellar NOS | 177.8 | [15] |

Experimental Protocol: Validation of nNOS Inhibition

Objective: To determine if this compound inhibits nNOS activity and to characterize the nature of this inhibition.

Methodology:

-

In Vitro NOS Activity Assay (Griess Assay):

-

Use purified recombinant nNOS enzyme or a brain tissue homogenate (e.g., from rat cerebellum) as the source of the enzyme.

-

The assay measures the conversion of L-arginine to L-citrulline and NO. The production of NO can be quantified by measuring the accumulation of its stable breakdown products, nitrite and nitrate, using the Griess reagent.

-

Incubate the enzyme with L-arginine, NADPH, and other necessary cofactors in the presence of varying concentrations of this compound.

-

Measure the absorbance at 540 nm to quantify nitrite formation.

-

Calculate the IC50 value for nNOS inhibition. To assess selectivity, perform the same assay using purified eNOS and iNOS.

-

-

Kinetic Analysis:

-

Perform the NOS activity assay with varying concentrations of the substrate L-arginine at fixed concentrations of this compound.

-

Generate Lineweaver-Burk plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). [15]

-

Conclusion and Future Directions

While this compound remains a relatively understudied molecule, its chemical structure, rooted in the pharmacologically validated indazole scaffold, provides a strong rationale for its investigation as a therapeutic agent. This guide has outlined three high-priority areas for exploration: antiparasitic drug development targeting parasitic nitroreductases, oncology with a focus on protein kinase inhibition, and neurological disorders via the inhibition of neuronal nitric oxide synthase.